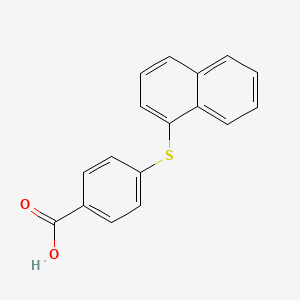

4-(1-Naphthylsulfanyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139564-32-2 |

|---|---|

Molecular Formula |

C17H12O2S |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

4-naphthalen-1-ylsulfanylbenzoic acid |

InChI |

InChI=1S/C17H12O2S/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) |

InChI Key |

ZUGVWTJBWHIUJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 1 Naphthylsulfanyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections for the 4-(1-Naphthylsulfanyl)benzoic acid Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond, which is the key linkage between the two aromatic systems. This leads to two primary precursor fragments: a naphthalene-based thiol and a halogenated or otherwise activated benzoic acid derivative.

Key Disconnections:

Disconnection 1 (C-S bond): This is the most common and direct approach. It breaks the molecule into 1-naphthalenethiol (B1663976) and 4-halobenzoic acid (where the halogen is typically bromine or iodine) or a related derivative. The subsequent forward synthesis would then involve a carbon-sulfur bond-forming reaction.

This retrosynthetic strategy forms the basis for the classical synthetic methods discussed in the following sections.

Classical Synthetic Routes to Thioether-Substituted Benzoic Acids

The formation of the aryl thioether linkage is central to the synthesis of this compound. Two powerful and widely used methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a viable method for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comchadsprep.com In the context of synthesizing this compound, this would typically involve the reaction of a naphthalenethiolate with an activated 4-halobenzoic acid derivative.

The SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile (thiolate) attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (halide). youtube.com For this reaction to be efficient, the benzoic acid ring should ideally be substituted with strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group. youtube.comnih.gov However, the carboxylic acid group itself can provide some activation.

Recent studies have shown that SNAr reactions between heteroaryl halides and thiols can proceed smoothly in polar aprotic solvents like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate (K2CO3) at temperatures ranging from room temperature to 100 °C. nih.gov While this specific example involves heteroaryl halides, the principles can be extended to activated aryl halides. Even in the absence of strong activating groups, forcing conditions such as high temperatures and the use of a polar aprotic solvent like dimethylformamide (DMF) can sometimes drive the reaction to completion. jst.go.jp

Table 1: Representative Conditions for SNAr-based Thioether Synthesis

| Nucleophile | Aryl Halide | Solvent | Base | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Dodecanethiol | 1-Chloro-3-fluorobenzene | DMF | t-BuOK | 18-crown-6-ether | 25 | 91 jst.go.jp |

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and broad substrate scope. wikipedia.orgresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, has been successfully adapted for the synthesis of aryl thioethers (C-S bonds). wikipedia.orgnih.gov

This methodology typically involves the reaction of an aryl halide (or triflate) with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov Several generations of catalyst systems have been developed, allowing for the coupling of a wide variety of aryl and alkyl thiols with aryl halides under increasingly mild conditions. wikipedia.org

Copper and nickel-based catalytic systems have also emerged as effective alternatives for C-S cross-coupling reactions, offering advantages in terms of cost and availability compared to palladium. researchgate.netresearchgate.net For instance, copper(I) and copper(II) complexes have been shown to catalyze the coupling of thiols with aryl halides. researchgate.net Nickel catalysts, often in the form of NiCl2·6H2O, can efficiently promote C-S bond formation between aryl iodides and thiols. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed C-S Coupling Reactions

| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Pd(dba)2 / Xantphos | Aryl Bromide | Thiophenol | Cs2CO3 | Toluene | 100 °C | High |

| [Pd(IPr*OMe)(cin)(Cl)] | Aryl Halide | Aryl/Alkyl Thiol | - | - | - | High organic-chemistry.org |

| CuCl2 / DMEDA | Aryl Halide | Thiol | - | - | - | Good organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. arabjchem.org In the synthesis of this compound, these principles can be applied to develop more sustainable and environmentally friendly methods.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. To this end, performing reactions in aqueous media or under solvent-free conditions is highly desirable. researchgate.net

Water is an inexpensive, non-toxic, and environmentally benign solvent. researchgate.net Simple and efficient routes for the synthesis of biaryl sulfides have been developed in aqueous medium under base- and catalyst-free conditions, relying on the SNAr reaction of heteroaryl halides and thiols. researchgate.net Microwave-promoted C-S bond formation between thiols and aryl iodides catalyzed by copper(II) oxide and 1,10-phenanthroline (B135089) has also been successfully carried out in water, demonstrating tolerance for various functional groups. organic-chemistry.org

Solvent-free reactions, often facilitated by mechanochemistry (ball-milling), offer another green alternative. ucl.ac.uk An operationally simple mechanochemical C-S coupling of aryl halides with thiols has been developed that operates under benchtop conditions without the need for dry solvent or an inert atmosphere. ucl.ac.uk Furthermore, some syntheses can be performed under solvent-free conditions on a hot plate. arabjchem.org

Table 3: Green Synthetic Approaches to Thioethers

| Method | Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| Microwave-assisted | CuO / 1,10-phenanthroline | Water | Microwave irradiation | Short reaction time, good yields organic-chemistry.org |

| Mechanochemical | Pd-PEPPSI-IPent | Solvent-free | Ball-milling | No dry solvent or inert atmosphere needed ucl.ac.uk |

| Aqueous SNAr | None | Water | - | Base- and catalyst-free researchgate.net |

| Solvent-free thermal | Tannic acid | Solvent-free | Hot plate | Biodegradable catalyst arabjchem.org |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, recyclability, and reduced metal contamination of the final product. wikipedia.orgacs.orgacs.org These are key considerations for sustainable chemical production.

For cross-coupling reactions, heterogeneous catalysts typically consist of a metal dispersed on an inorganic support (like silica (B1680970) or carbon) or bound to a polymer. wikipedia.org While palladium on carbon (Pd/C) is a common heterogeneous catalyst, its activity in cross-coupling reactions is sometimes attributed to leached palladium species acting as a homogeneous catalyst. wikipedia.orgacs.org

Recent research has focused on developing more robust heterogeneous catalysts that minimize leaching and maintain high activity. acs.orgresearchgate.net This includes supporting metal nanoparticles on materials like graphene or magnetic nanoparticles, which allows for easy separation of the catalyst using a magnet. wikipedia.orgacs.org The use of first-row transition metals like iron and copper in heterogeneous catalysis is also a growing area of interest due to their abundance and lower cost. researchgate.net

The development of heterogeneous catalysts for continuous flow reactors further enhances the sustainability of chemical processes, allowing for efficient and scalable production with minimal waste. acs.orgacs.org

Derivatization Strategies of this compound

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing properties such as solubility, membrane permeability, and metabolic stability.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.comgoogle.com The Fischer-Speier esterification, a classic method, involves heating the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid. iajpr.com To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed. google.com Microwave-assisted esterification has also emerged as a rapid and efficient alternative to conventional heating.

Amidation involves the coupling of the carboxylic acid with an amine. Direct condensation of the carboxylic acid and amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. A variety of coupling agents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as N-hydroxysuccinimide (NHS) to facilitate the reaction and minimize side products. google.comresearchgate.net Benzoic acid itself has been reported as a catalyst for the transamidation of carboxamides with amines under metal-free conditions. sci-hub.se

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄, p-TsOH), Heat | Alkyl 4-(1-naphthylsulfanyl)benzoate |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC/NHS), Solvent (e.g., DMF, DCM) | N-substituted 4-(1-naphthylsulfanyl)benzamide |

| Transamidation | Amide, Amine, Benzoic Acid Catalyst, High Temperature | N-substituted 4-(1-naphthylsulfanyl)benzamide |

This table presents generalized reaction conditions. Specific parameters may vary based on the substrate and desired product.

The sulfide (B99878) bridge in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. acsgcipr.orgresearchgate.net These oxidized derivatives are of significant interest as they can exhibit altered biological activities and physicochemical properties. The selective oxidation is a delicate process, as over-oxidation to the sulfone can occur if reaction conditions are not carefully controlled. acsgcipr.org

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides. organic-chemistry.org Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst such as iron(III) chloride, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The use of stoichiometric amounts of the oxidant and careful monitoring of the reaction progress are crucial to favor the formation of the sulfoxide. acsgcipr.org

For the synthesis of the corresponding sulfone, stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent are typically required. organic-chemistry.org Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide can effectively drive the oxidation from the sulfide or sulfoxide to the sulfone. organic-chemistry.org

Table 2: Selective Oxidation of the Sulfide Linkage

| Transformation | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂), FeCl₃ (cat.) | MeCN, room temperature | 4-(1-Naphthylsulfinyl)benzoic acid |

| Sulfide to Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | CH₂Cl₂, 0 °C to room temperature | 4-(1-Naphthylsulfinyl)benzoic acid |

| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Acetone/Water, heat | 4-(1-Naphthylsulfonyl)benzoic acid |

| Sulfoxide to Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Acetic acid, heat | 4-(1-Naphthylsulfonyl)benzoic acid |

This table provides examples of common oxidation methods. The choice of reagent and conditions depends on the desired product and substrate compatibility.

The naphthalene (B1677914) ring system of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The orientation of substitution on the naphthalene ring is influenced by the existing substituent and reaction conditions. libretexts.org In general, the 1-position of naphthalene is the most reactive towards electrophiles. libretexts.orgwordpress.com

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wordpress.comslideshare.net Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid like aluminum chloride, typically introduces an acyl group onto the ring. libretexts.org The directing effect of the 1-sulfanylbenzoic acid substituent would need to be considered for predicting the precise position of substitution on the naphthalene ring.

Table 3: Potential Functionalization of the Naphthalene Ring

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-4-(1-naphthylsulfanyl)benzoic acid |

| Halogenation | Br₂, FeBr₃ | Bromo-4-(1-naphthylsulfanyl)benzoic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-4-(1-naphthylsulfanyl)benzoic acid |

The exact position of substitution on the naphthalene ring will depend on the interplay of electronic and steric factors.

Process Intensification and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of process intensification and scale-up strategies. researchgate.netresearchgate.net Key objectives include improving reaction efficiency, minimizing waste, ensuring safety, and reducing costs. eaht.org

For the synthesis of the core molecule, optimizing the reaction conditions of the nucleophilic aromatic substitution between 1-thionaphthol and 4-halobenzoic acid is critical. This includes screening of solvents, bases, and catalysts to maximize yield and minimize reaction time. The use of flow chemistry in a continuous tubular reactor, potentially with microwave heating, could offer significant advantages over traditional batch processing by providing better temperature control, enhanced heat and mass transfer, and improved safety for exothermic reactions. researchgate.net

Downstream processing, including product isolation and purification, also requires optimization for large-scale production. Crystallization is a common method for purifying solid compounds like this compound, and the choice of solvent system is crucial for obtaining high purity and good recovery. nih.gov

Safety is a paramount concern in any scale-up process. A thorough understanding of the thermal stability of reactants, intermediates, and products, as well as the potential for runaway reactions, is essential. researchgate.net For the derivatization reactions, such as the oxidation of the sulfide, careful control of stoichiometry and temperature is necessary to prevent uncontrolled exotherms. acsgcipr.org The environmental impact of the process must also be considered, with a focus on using greener solvents and minimizing the generation of hazardous waste. eaht.org

Advanced Spectroscopic and Structural Elucidation Studies of 4 1 Naphthylsulfanyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.

Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the molecule. youtube.comsdsu.edu A COSY spectrum would reveal proton-proton coupling networks within the naphthyl and benzoic acid rings. science.gov An HSQC spectrum would directly correlate each proton to its attached carbon, while an HMBC spectrum would establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the naphthyl and benzoic acid moieties across the sulfur atom. columbia.edu However, no published studies were found that apply these techniques to 4-(1-Naphthylsulfanyl)benzoic acid, and therefore, no definitive assignment data tables can be compiled.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. nih.gov It can distinguish between different crystalline polymorphs or amorphous forms by detecting subtle differences in the local chemical environments, which are averaged out in solution. researchgate.net For this compound, ssNMR could elucidate the packing arrangements and intermolecular interactions, such as hydrogen bonding in the carboxylic acid dimers. Currently, there is no available literature containing solid-state NMR data for this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The precise frequencies of vibrational modes, particularly those involving the carboxylic acid and the C-S-C linkage, are sensitive to the molecule's conformation and its intermolecular interactions. nih.govcore.ac.uk For example, the formation of hydrogen-bonded dimers significantly shifts the O-H and C=O stretching frequencies. nih.gov Detailed analysis of these vibrational signatures in different states (e.g., solid vs. solution) could provide insights into the preferred conformations and the strength of intermolecular hydrogen bonds. Such a conformational analysis for this compound has not been reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene (B1677914) and benzene (B151609) aromatic systems. rsc.org The position and intensity of these absorption bands are influenced by the conjugation between the rings and the electronic nature of the thioether and carboxylic acid groups. rsc.org Fluorescence spectroscopy would provide information about the molecule's ability to emit light after electronic excitation. The fluorescence properties, including quantum yield and Stokes shift, would depend heavily on the molecular structure and environment. nih.govnih.gov Studies on related benzoic acid derivatives exist, but specific UV-Vis and fluorescence spectral data for this compound are absent from the scientific record.

Chromophoric and Fluorophoric Contributions of the Naphthyl and Benzoic Acid Moieties

The electronic absorption and emission properties of this compound are governed by the interplay of its constituent aromatic systems—the naphthalene and the benzoic acid rings—linked by a sulfur atom.

Naphthyl Moiety : The naphthalene group is a well-known chromophore and fluorophore. It possesses a large π-conjugated system that gives rise to strong absorption bands in the ultraviolet (UV) region. Its fluorescence is typically characterized by a structured emission spectrum in non-polar solvents.

Benzoic Acid Moiety : The benzoic acid portion also acts as a chromophore, absorbing UV light, although generally with lower intensity than naphthalene. The carboxylic acid group is an electron-withdrawing group, which influences the electronic distribution of the phenyl ring.

Thioether Linkage : The sulfur atom of the thioether bridge acts as an auxochrome. Its non-bonding lone pair electrons can interact with the π-systems of both the naphthyl and phenyl rings. This interaction often leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unlinked chromophores. This shift indicates a degree of electronic communication between the two aromatic moieties through the sulfur bridge, creating an extended chromophoric system. This can also enhance the intensity of certain absorption bands. In related thioether-linked aromatic compounds, the sulfur atom is known to play a crucial role in mediating intramolecular charge transfer (ICT) upon photoexcitation.

Solvatochromic Effects and Environmental Perturbations on Electronic Transitions

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence spectral bands with a change in solvent polarity. This phenomenon provides insight into the difference in polarity between the molecule's ground and excited states.

For molecules like this compound, which possess both electron-donating (thioether) and electron-withdrawing (carboxylic acid) characteristics distributed across two aromatic rings, a significant change in the dipole moment upon excitation is expected. This typically results in positive solvatochromism , where the fluorescence emission peak shifts to a longer wavelength (lower energy) as the polarity of the solvent increases. researchgate.net This is because a more polar excited state is better stabilized by polar solvent molecules than the less polar ground state. Studies on similar donor-acceptor naphthalimide derivatives show a clear positive solvatochromic behavior, which is often used to probe the microenvironment. researchgate.net

The effect can be illustrated with a hypothetical data table showing expected shifts in fluorescence maxima.

Table 1: Hypothetical Solvatochromic Shift Data for this compound

| Solvent | Polarity Index | Fluorescence Emission Maximum (λem) | Solvatochromic Shift (from Hexane) |

| Hexane | 0.1 | ~400 nm | 0 nm |

| Toluene | 2.4 | ~410 nm | +10 nm |

| Dichloromethane | 3.1 | ~425 nm | +25 nm |

| Acetone | 5.1 | ~440 nm | +40 nm |

| Acetonitrile | 5.8 | ~455 nm | +55 nm |

| Methanol | 6.6 | ~460 nm | +60 nm |

Note: This table is illustrative, based on principles of solvatochromism for similar aromatic thioethers. Actual values require experimental verification.

Quantum Yield Determinations and Excited State Deactivation Mechanisms

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. For aromatic thioethers, the quantum yield is often low. This is because the sulfur atom can promote efficient intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1) due to the heavy-atom effect, which enhances spin-orbit coupling.

The primary deactivation pathways for the excited state of this compound are expected to be:

Fluorescence (k_f) : Radiative decay from S1 to the ground state (S0).

Internal Conversion (k_ic) : Non-radiative decay from S1 to S0, often through vibrational relaxation.

Intersystem Crossing (k_isc) : Non-radiative transition from S1 to T1.

Studies on related thiophenols and thioanisoles have shown that radiationless processes, including internal conversion and intersystem crossing, are the dominant deactivation channels for the first excited singlet state. nih.govresearchgate.net In some sulfur-containing aromatic molecules, ultrafast deactivation can also occur through conformational relaxation or ring-opening mechanisms, which effectively quenches fluorescence. nih.govresearchgate.net Consequently, this compound is predicted to be a weak fluorophore with a low quantum yield, particularly in solution at room temperature. nih.gov

Mass Spectrometry for Comprehensive Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. sci-hub.se For this compound, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (17 carbons, 12 hydrogens, 2 oxygens, and 1 sulfur). This precise measurement is critical for distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Exact Mass Calculation for this compound

| Element | Count | Exact Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total (C₁₇H₁₂O₂S) | 280.055801 |

An HRMS analysis in negative ion mode would be expected to detect the deprotonated molecule, [M-H]⁻, at an m/z of 279.04857.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate further fragments. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For deprotonated this compound ([M-H]⁻ at m/z 279), the fragmentation is predicted to proceed through several key pathways based on the known behavior of benzoic acids and aryl thioethers. sci-hub.semiamioh.edu

Decarboxylation : A characteristic fragmentation for benzoic acids is the loss of CO₂ (44 Da), leading to a phenyl anion fragment. sci-hub.sedocbrown.info

C-S Bond Cleavage : The bonds between the sulfur atom and the aromatic rings are likely points of cleavage.

S-Ar Bond Cleavage : Fragmentation can occur on either side of the sulfur atom, yielding fragments corresponding to the naphthyl and the thiobenzoate moieties.

Table 3: Predicted MS/MS Fragmentation of [this compound - H]⁻

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 279.05 | 235.06 | CO₂ (43.99 Da) | [C₁₆H₁₁S]⁻ (Naphthyl-phenyl-sulfide anion) |

| 279.05 | 153.02 | C₇H₄O₂ (120.02 Da) | [C₁₀H₇S]⁻ (1-Naphthalenethiolate) |

| 279.05 | 125.02 | C₁₀H₈S (160.03 Da) | [C₇H₃O₂]⁻ (Carboxyphenyl anion after rearrangement) |

| 235.06 | 127.05 | C₇H₄S (120.00 Da) | [C₉H₇]⁻ (Naphthyl anion fragment) |

Note: The m/z values are calculated based on exact masses and represent the most likely fragmentation pathways. Experimental verification is required.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, its solid-state structure can be predicted based on analogous molecules. nih.govresearchgate.netresearchgate.net

Dimerization : Carboxylic acids almost universally form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxyl groups of two molecules. nih.govresearchgate.net This is expected to be the primary supramolecular synthon for this compound, forming a characteristic R²₂(8) graph-set motif.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Feature | Rationale / Comparison |

| Crystal System | Monoclinic or Triclinic | Common for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate dimer formation. |

| Hydrogen Bonding | O-H···O intermolecular bonds forming R²₂(8) dimers | Characteristic feature of virtually all aromatic carboxylic acids. researchgate.net |

| Dihedral Angle (Naphthyl-Phenyl) | 50 - 90° | Steric hindrance between the two large aromatic groups, similar to related structures. nih.govresearchgate.net |

Note: This table presents expected features based on known principles of crystallography and data from analogous structures.

Absence of Crystallographic Data for this compound Prevents Detailed Structural Analysis

A thorough review of available scientific literature reveals a significant lack of crystallographic data for the compound this compound. While extensive searches were conducted to gather information for a detailed structural analysis, no studies determining its crystal structure, unit cell parameters, or molecular conformation have been published.

Detailed crystallographic information is available for a structurally similar but distinct compound, 4-(1-Naphthyl)benzoic acid (C₁₇H₁₂O₂). nih.govnih.gov This molecule lacks the sulfur atom present in the requested compound, this compound (C₁₇H₁₂O₂S), and therefore its structural characteristics cannot be extrapolated to the sulfur-containing analogue.

The available data for 4-(1-Naphthyl)benzoic acid indicates that it crystallizes in the monoclinic space group P2₁/c. nih.gov Its molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds, a common motif in carboxylic acids. nih.govnih.gov The dihedral angle between the benzene ring and the naphthalene ring system in this compound is reported to be 49.09 (6)°. nih.govnih.gov

Without experimental data from X-ray diffraction studies on this compound, it is impossible to provide the specific and accurate information required for the following sections:

Polymorphism and Co-crystallization Studies of this compound:No studies on the existence of different crystalline forms (polymorphs) or co-crystals of this specific compound have been found in the surveyed literature.rsc.orgnih.govmdpi.comnih.govresearchgate.net

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations could provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, which locates the minimum energy conformation on the potential energy surface. For this compound, a key area of interest would be the dihedral angles between the naphthalene ring, the thioether linkage, and the benzoic acid moiety. A conformational analysis would involve rotating key single bonds to identify different stable conformers and their relative energies. This information is crucial as the molecular conformation can significantly influence its properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (Naphthyl) | 1.78 | - | - |

| S-C (Phenyl) | 1.78 | - | - |

| C-S-C | - | 103.5 | - |

| Naphthyl-S-C-Phenyl | - | - | 65.0 |

| Phenyl-C-C=O | - | 120.0 | - |

| C-O-H | 0.97 | 109.5 | - |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT geometry optimization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity. For this compound, understanding the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Example Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT calculation.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, an ESP map would highlight the acidic proton of the carboxylic acid group as a region of high positive potential and the oxygen atoms and the sulfur atom as regions of negative potential. This information is critical for predicting intermolecular interactions such as hydrogen bonding.

DFT calculations can be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can simulate UV-Vis and fluorescence spectra by calculating the energies of electronic transitions. The vibrational frequencies (IR and Raman) can be computed to help in the assignment of experimental spectra. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The validation of these predicted spectra with experimentally obtained data is a crucial step in confirming the accuracy of the computational model.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations would reveal the molecule's conformational flexibility, showing how the different ring systems move relative to each other. Furthermore, by including solvent molecules in the simulation box, one could study the explicit interactions between the solute and the solvent, providing a more realistic picture of its behavior in solution.

Structure-Property Relationships (SPR) Modeling

Once sufficient data is generated for this compound and a series of related analogs, structure-property relationship (SPR) models could be developed. These models use statistical methods to correlate specific structural features (descriptors) with a particular property of interest (e.g., reactivity, solubility, or a biological activity). For instance, one could investigate how modifications to the naphthalene or benzoic acid rings, or changes to the thioether linkage, affect a desired property. This approach can be a powerful tool for the rational design of new molecules with tailored functionalities.

In-Silico Approaches Lacking for this compound

Despite the growing role of computational chemistry in drug discovery and materials science, a comprehensive search of scientific literature reveals a notable absence of published research on the computational and theoretical investigations of this compound. Specifically, there is no available data on Quantitative Structure-Property Relationships (QSPR) for predicting its non-biological performance, nor have machine learning or data science approaches been applied for predictive modeling of this particular compound.

This lack of in-silico research means that key properties and behaviors of this compound, which could be predicted through computational methods, remain unexplored in the public domain. Such studies are crucial for understanding the potential applications of a compound by correlating its structural features with its physicochemical properties.

Computational and Theoretical Investigations of 4 1 Naphthylsulfanyl Benzoic Acid

As of the latest review of available literature, there are no specific computational or theoretical studies focused on 4-(1-Naphthylsulfanyl)benzoic acid. Therefore, the following sections, which are standard in the computational analysis of chemical compounds, cannot be populated with specific data for this molecule.

QSPR models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property. For this compound, no QSPR studies have been published that would allow for the prediction of its non-biological performance characteristics, such as solubility, melting point, or chromatographic retention times.

Typically, a QSPR study would involve the generation of a dataset of related compounds and their experimentally determined properties. Various molecular descriptors, such as topological, geometrical, and electronic descriptors, would then be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, would be employed to build a predictive model. However, no such model or the underlying data is available for this compound.

In recent years, machine learning and data science have become powerful tools for predictive modeling in chemistry. These approaches can handle large and complex datasets and can often provide more accurate predictions than traditional QSPR models. Algorithms such as random forests, support vector machines, and neural networks are commonly used.

A search for the application of these advanced computational methods to this compound has not yielded any results. There are no published machine learning models for predicting any of its properties, nor are there any available datasets that could be used to train such models. The development of such models would require a significant amount of experimental data on this compound and its analogs, which does not appear to be publicly available at this time.

Chemical Reactivity and Mechanistic Pathways of 4 1 Naphthylsulfanyl Benzoic Acid

Redox Chemistry of the Sulfide (B99878) Linkage

The sulfur atom in the sulfide bridge is susceptible to both oxidation and reduction, providing pathways to modify the electronic and structural properties of the molecule.

The thioether linkage in 4-(1-Naphthylsulfanyl)benzoic acid can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The control over the oxidation state is a crucial aspect of the synthetic chemistry of this compound.

The selective oxidation of sulfides to sulfoxides or sulfones can be achieved by careful selection of the oxidant and reaction conditions. rsc.orgresearchgate.netmdpi.com Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and N-fluorobenzenesulfonimide (NFSI). nih.govmasterorganicchemistry.comjsynthchem.com The reaction's chemoselectivity is often directed by factors such as temperature and the stoichiometry of the oxidant. masterorganicchemistry.comnih.gov

For instance, using one equivalent of an oxidant under mild conditions typically favors the formation of the sulfoxide, 4-(1-naphthylsulfinyl)benzoic acid. Further oxidation to the sulfone, 4-(1-naphthylsulfonyl)benzoic acid, can be accomplished by using an excess of the oxidizing agent or by employing more forceful reaction conditions. researchgate.netmdpi.com A practical and mild method for the switchable synthesis of sulfoxides or sulfones involves using NFSI as the oxidant, where the selectivity is controlled by the loading of NFSI in the presence of water. rsc.org

The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule. The sulfoxide and sulfone groups are more electron-withdrawing than the sulfide linkage, which in turn affects the reactivity of the attached aromatic rings and the acidity of the carboxylic acid.

Table 1: Conditions for Selective Oxidation of Aryl Sulfides

| Product | Typical Oxidants | Key Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA (1 equiv.), NFSI (1 equiv.) | Mild temperature (e.g., 0-25 °C), controlled stoichiometry. mdpi.commasterorganicchemistry.comjsynthchem.com |

| Sulfone | Hydrogen Peroxide (excess), m-CPBA (≥2 equiv.), NFSI (excess) | Higher temperature, excess oxidant. researchgate.netmasterorganicchemistry.comnih.gov |

This table is a generalized representation based on the oxidation of aryl sulfides.

The carbon-sulfur bonds in this compound can be cleaved under reductive conditions. This process, known as desulfurization, can lead to the formation of separate naphthalene (B1677914) and benzoic acid derivatives. A common method for the desulfurization of thioethers is the use of Raney nickel. organic-chemistry.org This reaction proceeds via a hydrogenolysis mechanism, where the C-S bonds are broken and replaced with C-H bonds. wikipedia.org

In the context of a naphthyl thioether, single electron-transfer (SET) reactions can also induce reductive cleavage of either the alkyl-sulfur or aryl-sulfur bond, with the selectivity sometimes being temperature-dependent. rsc.org Other methods for the reductive cleavage of C-S bonds include the use of sodium in liquid ammonia (B1221849) or other reducing metal systems. researchgate.net The specific products of the reductive cleavage of this compound would be naphthalene and 4-mercaptobenzoic acid or benzoic acid, depending on the reaction conditions and the fate of the sulfur atom.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably esterification, amidation, and decarboxylation.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of water yields the ester. youtube.comacs.org The reaction is an equilibrium process, and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. youtube.com For sterically hindered benzoic acids, esterification can be challenging, sometimes requiring more forcing conditions or alternative methods. scispace.comresearchgate.net

Amidation: The direct condensation of a carboxylic acid with an amine to form an amide is generally a difficult reaction that requires high temperatures. More commonly, the carboxylic acid is first activated. A variety of reagents can be used to facilitate this transformation, including carbodiimides (like EDC), phosphonium (B103445) salts, and titanium-based catalysts like TiCl₄ or TiF₄. nih.govrsc.orgorganic-chemistry.org The mechanism of activation often involves the in-situ formation of a more reactive species, such as an O-acylisourea, an acyl phosphonium salt, or an acyl chloride, which is then readily attacked by the amine nucleophile. nih.govacs.org For example, TiCl₄ can assist in the direct amidation by forming an adduct with the carboxylate, creating a good leaving group. nih.gov

Decarboxylation: The removal of the carboxyl group as carbon dioxide from an aryl carboxylic acid is a challenging transformation that typically requires harsh conditions. However, recent advances have enabled decarboxylation under milder conditions, often through radical pathways. rsc.org For instance, visible light-mediated photoredox catalysis can be used to generate aryl radicals from aryl carboxylic acids. rsc.org Another strategy involves transition-metal-catalyzed decarboxylative coupling reactions, where the carboxylic acid is coupled with another molecule with concomitant loss of CO₂. nus.edu.sg The presence of the sulfur linkage may influence the stability of any radical intermediates formed during such a process. researchgate.net

To overcome the relatively low reactivity of the carboxylic acid group, particularly for amide formation or for coupling with sterically hindered partners, various activation strategies are employed. rsc.org These methods aim to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common strategies include:

Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride. This is a very common and effective activation method.

Mixed Anhydrides: Reaction with chloroformates or other acid chlorides can form a mixed anhydride (B1165640), which is a highly activated species for nucleophilic attack.

Active Esters: Formation of active esters, for example, with N-hydroxysuccinimide (NHS) or pentafluorophenol, creates a good leaving group that can be displaced by amines or other nucleophiles.

In-situ Coupling Reagents: A wide array of coupling reagents are available that activate the carboxylic acid in the presence of the nucleophile. luxembourg-bio.com These include carbodiimides (EDC, DCC), phosphonium reagents (BOP, PyBOP), and uronium/guanidinium reagents (HATU, HBTU). These reagents generate highly reactive intermediates that readily undergo nucleophilic acyl substitution. organic-chemistry.orgacs.org

Table 2: Common Carboxylic Acid Activating Reagents and Intermediates

| Activating Reagent | Reactive Intermediate | Typical Application |

| SOCl₂, (COCl)₂ | Acyl Chloride | Amidation, Esterification |

| EDC, DCC | O-Acylisourea | Amidation, Esterification |

| HATU, HBTU | Activated Ester | Peptide coupling, Amidation |

| TiCl₄ | Titanium Acylate Complex | Direct Amidation nih.gov |

This table provides a general overview of common activation strategies.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene and Benzoic Acid Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions, governed by the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): Naphthalene is generally more reactive than benzene (B151609) towards electrophilic attack. youtube.comlibretexts.org Substitution on the naphthalene ring of this compound is directed by the activating, ortho-, para-directing sulfide group. However, since the 1-position is already substituted, electrophilic attack will be directed to the other positions of that ring, primarily the 4-position (para to the sulfur) and the 8-position (peri-position), with steric hindrance playing a significant role. wordpress.comyoutube.com

On the benzoic acid ring, the carboxylic acid group is a deactivating, meta-directing group. philadelphia.edu.jo The naphthylsulfanyl group (-S-Naphthyl), attached at the 4-position, is an activating, ortho-, para-directing group. Therefore, the directing effects are opposing. The powerful activating effect of the sulfur atom will likely dominate, directing incoming electrophiles to the positions ortho to the sulfur (positions 3 and 5).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comwikipedia.orglibretexts.org The benzoic acid ring, with its deactivating carboxylic acid group, is not highly susceptible to SNAr unless a leaving group is present ortho or para to a strongly activating (for SNAr) group like a nitro group. philadelphia.edu.jolibretexts.org

The naphthalene ring system can undergo nucleophilic aromatic substitution. For instance, in 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy (B1213986) group can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing phosphinyl group. elsevierpure.com In this compound, SNAr is not a highly probable reaction under standard conditions due to the lack of strong electron-withdrawing groups and a suitable leaving group on either aromatic ring. However, under forcing conditions or through mechanisms like the benzyne (B1209423) pathway, substitution could potentially be induced. philadelphia.edu.jomasterorganicchemistry.com

Photochemical Reactions and Photo-induced Transformations

Specific studies on the photochemical behavior of this compound are not present in the available literature. Therefore, a detailed description of its photo-isomerization, photo-degradation, and the associated mechanisms cannot be compiled.

There is no available research data detailing the photo-isomerization or photo-degradation mechanisms of this compound.

A detailed analysis of the excited state dynamics and photophysical pathways for this compound is not possible due to the lack of specific experimental or computational studies on this compound.

Coordination Chemistry and Metal Complexation of 4 1 Naphthylsulfanyl Benzoic Acid

4-(1-Naphthylsulfanyl)benzoic acid as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of both the metallic nodes and the organic linkers allows for a high degree of control over the resulting framework's properties, such as pore size, surface area, and chemical functionality.

The synthesis of MOFs heavily relies on the principles of coordination chemistry and crystal engineering. Carboxylate-based ligands, like the benzoic acid moiety in this compound, are widely employed in MOF synthesis due to their versatile coordination modes (monodentate, bidentate chelating, and bidentate bridging). The selection of metal ions, solvents, temperature, and pH can influence the final topology and dimensionality of the framework. For instance, solvothermal methods are commonly used to facilitate the crystallization of MOFs. The geometry of the ligand and the coordination preference of the metal center are crucial factors in predicting the resulting network structure.

The combination of the rigid naphthyl and benzene (B151609) groups with the flexible thioether linkage in this compound could give rise to a variety of MOF architectures. The length and angular disposition of the ligand would dictate the size and shape of the pores within the framework. The potential for the thioether sulfur to also coordinate to the metal centers could lead to interpenetrated or more complex, multi-dimensional networks. While no specific MOFs based on this ligand are documented, related structures using similar dicarboxylate or mixed-donor ligands showcase a wide array of topologies, from simple 2D layered structures to intricate 3D frameworks with high porosity.

MOFs are promising candidates for heterogeneous catalysis due to their high surface area and the presence of accessible, catalytically active metal sites. The incorporation of this compound into a MOF structure could introduce several catalytic functionalities. The metal nodes themselves can act as Lewis acid sites. Furthermore, the thioether sulfur could potentially be a site for catalytic transformations or could influence the electronic properties of the metal centers, thereby tuning their catalytic activity. Although no catalytic data exists for MOFs based on this specific ligand, related thioether-containing MOFs have been investigated for various catalytic reactions, including oxidations and C-C bond-forming reactions.

The porosity of MOFs makes them highly suitable for gas adsorption and separation applications. The specific surface area, pore volume, and the chemical nature of the pore surfaces are key determinants of a MOF's gas uptake capacity and selectivity. A MOF constructed with this compound would possess aromatic surfaces from the naphthyl and benzene rings, which could favor the adsorption of certain gases like CO2 through π-π interactions. The presence of the sulfur atom might also introduce specific interactions with certain gas molecules. The design of MOFs with optimal pore dimensions and surface chemistry is crucial for targeted applications such as carbon capture or hydrogen storage.

Discrete Metal Complexes with this compound

Beyond the formation of extended frameworks, this compound can also form discrete, zero-dimensional metal complexes. The study of these individual molecules provides fundamental insights into the coordination preferences of the ligand.

The carboxylate group of this compound can coordinate to a metal center in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging them.

The thioether sulfur atom, being a soft donor, would preferentially coordinate to softer metal ions (e.g., Ag(I), Pd(II), Pt(II)). The coordination of the thioether group could occur in conjunction with the carboxylate, leading to the formation of multinuclear complexes or cages. The steric bulk of the naphthyl group would also play a significant role in dictating the final structure of the complex. While no specific discrete complexes of this compound are reported, studies on similar ligands containing both carboxylate and thioether functionalities have revealed a rich and diverse coordination chemistry.

Synthesis and Spectroscopic Characterization of Transition Metal and Lanthanide Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand (the carboxylate) with a suitable metal salt in an appropriate solvent. General synthetic procedures often entail refluxing the ligand with a metal chloride, nitrate, or acetate (B1210297) salt in a solvent such as ethanol, methanol, or a mixture of solvents to facilitate the dissolution of the reactants. rasayanjournal.co.inuobaghdad.edu.iq The resulting complexes often precipitate from the reaction mixture upon cooling or after a period of digestion and can be isolated by filtration. rasayanjournal.co.in

The characterization of these complexes relies on a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: One of the most direct pieces of evidence for coordination comes from IR spectroscopy. In the free ligand, the carboxylic acid group exhibits a characteristic C=O stretching vibration. Upon deprotonation and coordination to a metal ion, this peak disappears and is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group. nih.gov The separation between these two frequencies (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), Cd(II), La(III), or Lu(III), ¹H and ¹³C NMR spectroscopy are powerful tools. rsc.orguomustansiriyah.edu.iq The coordination of the ligand to the metal center typically results in shifts in the resonance signals of the protons and carbons near the binding site. For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II), or most lanthanide ions), the NMR signals are often broadened and significantly shifted, making analysis more complex but potentially providing information about the magnetic properties of the complex. rsc.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes are used to study the electronic transitions. These spectra are typically dominated by intense bands in the UV region, which are assigned to π→π* or n→π* transitions within the ligand, specifically involving the naphthyl chromophore and the benzoic acid moiety. uomustansiriyah.edu.iq For transition metal complexes, weaker d-d transitions may be observed in the visible region, providing information about the coordination geometry around the metal ion. tsijournals.com In lanthanide complexes, the characteristic, sharp f-f transition bands of the lanthanide ion may be observed, though they are often obscured by the much more intense ligand absorption bands. mdpi.com

Electrochemical and Magnetic Properties of Metal Complexes

The electrochemical and magnetic properties of complexes containing this compound are dictated by the choice of the central metal ion.

Electrochemical Properties: The ligand itself contains redox-active moieties in the naphthyl and phenyl rings, though they are typically active only at extreme potentials. The introduction of a redox-active metal center, such as Fe(II)/Fe(III), Cu(I)/Cu(II), or Co(II)/Co(III), would impart interesting electrochemical behavior to the resulting complexes. nih.gov Cyclic voltammetry (CV) can be used to study the redox potentials of these metal-centered processes. The coordination environment provided by the 4-(1-Naphthylsulfanyl)benzoate ligands can tune these redox potentials. While specific studies on this ligand are limited, research on related complexes with redox-active ligands shows that the ligand framework can play a significant role in stabilizing different oxidation states of the metal. nih.govresearchgate.net

Magnetic Properties: The magnetic properties of the complexes are primarily dependent on the number of unpaired electrons on the central metal ion. dalalinstitute.com Complexes with metal ions like Zn(II), Cd(II), La(III), and Lu(III) are diamagnetic as they have no unpaired d or f electrons. In contrast, complexes of most transition metals and lanthanides are paramagnetic.

Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff) of a complex, which provides insight into the spin state and sometimes the geometry of the metal ion. researchgate.net For instance, high-spin octahedral Co(II) complexes are expected to have magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.), while octahedral Ni(II) complexes typically show values between 2.9 and 3.4 B.M. tsijournals.comresearchgate.net Deviations from these values can suggest different coordination geometries or magnetic interactions between metal centers in polynuclear complexes. researchgate.net

Table 1: Expected Magnetic Properties for High-Spin Transition Metal Complexes of this compound in an Octahedral Environment

| Metal Ion | d-Electron Configuration | Number of Unpaired Electrons (S) | Spin-Only Magnetic Moment (μ_so) (B.M.) | Expected Experimental Magnetic Moment (μ_eff) (B.M.) |

|---|---|---|---|---|

| Mn(II) | d⁵ | 5/2 | 5.92 | ~5.9 |

| Fe(II) | d⁶ | 2 | 4.90 | ~5.1-5.5 |

| Co(II) | d⁷ | 3/2 | 3.87 | ~4.3-5.2 |

| Ni(II) | d⁸ | 1 | 2.83 | ~2.9-3.4 |

| Cu(II) | d⁹ | 1/2 | 1.73 | ~1.8-2.2 |

Note: The expected experimental values account for orbital contributions to the magnetic moment. researchgate.net

Luminescent Metal Complexes Incorporating the Naphthyl Chromophore

The presence of the 1-naphthyl group makes this compound an excellent "antenna" ligand for sensitizing the luminescence of metal ions, particularly lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.gov

Ligand-Sensitized Emission and Energy Transfer Mechanisms

The process of ligand-sensitized emission, often called the "antenna effect," is crucial for the luminescence of lanthanide complexes. Lanthanide ions themselves have very low absorption cross-sections, making their direct excitation inefficient. An organic ligand, or chromophore, can absorb light much more efficiently and then transfer that energy to the central lanthanide ion, which then emits light from its characteristic f-f energy levels. nih.gov

The mechanism involves several key steps:

Ligand Excitation: The naphthyl chromophore of the ligand absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes efficient intersystem crossing to a lower-energy triplet state (T₁).

Energy Transfer (ET): If the energy of the ligand's triplet state is appropriately matched with (i.e., slightly higher than) the emissive energy level of the lanthanide ion, the energy can be transferred from the ligand's T₁ state to the lanthanide ion.

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic sharp emission bands of the metal (e.g., red for Eu³⁺, green for Tb³⁺).

Studies on the closely related 4-naphthalen-1-yl-benzoic acid have shown that an intramolecular charge transfer (ICT) state plays a critical role in the energy transfer pathway. nih.gov The photoexcitation of the ligand leads to the formation of an ICT complex in the excited state, which facilitates efficient energy transfer to the Eu(III) ion, resulting in intense luminescence. nih.gov This suggests that the naphthyl group, separated from the coordinating benzoic acid, is highly effective at harvesting light and funneling the energy to the metal center.

Applications in Optoelectronic Devices and Advanced Lighting Technologies

The strong, sharp, and color-pure emission of lanthanide complexes sensitized by ligands like this compound makes them highly attractive for various applications in optoelectronics and lighting.

Optoelectronic Devices: The intense and stable luminescence of these complexes is desirable for Organic Light-Emitting Diodes (OLEDs). Europium complexes, which emit in the red region of the spectrum, and terbium complexes, which emit in the green, are particularly valuable for creating full-color displays. The this compound ligand serves to efficiently capture electrical energy (via exciton (B1674681) formation) and channel it to the emissive lanthanide center.

Advanced Lighting Technologies: There is significant interest in developing "white-light" emitting materials for solid-state lighting. This can be achieved by carefully combining red, green, and blue emitters. A single polymer or metal-organic framework incorporating a sensitizing ligand like this compound along with a mixture of lanthanide ions (e.g., Eu³⁺ for red, Tb³⁺ for green) and a blue-emitting component (either from the ligand itself or another dopant) could produce white light. rsc.org Research has demonstrated that co-doping different lanthanide ions into a host matrix with a suitable sensitizing ligand can lead to white-light emission with high color rendering capabilities. rsc.org Furthermore, the unique luminescent properties of these complexes make them candidates for use as sensors, where the luminescence can be quenched or enhanced in the presence of specific analytes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| Eu(III) | Europium(III) ion |

| Tb(III) | Terbium(III) ion |

| Zn(II) | Zinc(II) ion |

| Cd(II) | Cadmium(II) ion |

| La(III) | Lanthanum(III) ion |

| Lu(III) | Lutetium(III) ion |

| Cu(II) | Copper(II) ion |

| Co(II) | Cobalt(II) ion |

| Ni(II) | Nickel(II) ion |

| Mn(II) | Manganese(II) ion |

| Fe(II) / Fe(III) | Iron(II) / Iron(III) ion |

| 4-naphthalen-1-yl-benzoic acid | 4-(Naphthalen-1-yl)benzoic acid |

Materials Science and Supramolecular Assembly Applications of 4 1 Naphthylsulfanyl Benzoic Acid

Design and Synthesis of Functional Polymeric Materials

The creation of polymers with tailored properties is a cornerstone of modern materials science. Monomers containing specific functional groups are used to build polymer chains, and their structure dictates the final properties of the material.

Polymerization is a process where monomer molecules react together in a chemical reaction to form polymer chains. The presence of a carboxylic acid group on 4-(1-Naphthylsulfanyl)benzoic acid allows it, in principle, to be used as a monomer. For instance, it could react with diols to form polyesters or with diamines to form polyamides. These reactions would incorporate the naphthylsulfanylphenyl moiety into the polymer backbone, potentially imparting properties such as high thermal stability, specific optical behavior, or altered solubility.

Despite this theoretical potential, a review of scientific literature indicates that no studies have been published detailing the use of this compound as a monomer for the synthesis of polyesters or polyamides. Consequently, there are no research findings or data tables available on the properties of such polymers.

Cross-linking agents are molecules that can form chemical bonds between polymer chains, creating a network structure that enhances the material's rigidity and thermal stability. Chain extenders react with the ends of polymer chains, increasing their molecular weight and modifying properties like viscosity. While bifunctional molecules like this compound could theoretically be modified to act in these roles, there is no published research available that investigates or confirms its use as a cross-linking agent or chain extender in polymer networks.

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The specific functional groups and shapes of molecules direct how they arrange themselves in both solid-state and solution.

Hydrogen bonds are strong, directional intermolecular forces that are pivotal in controlling molecular self-assembly. The carboxylic acid group of this compound is a prime site for forming robust hydrogen bonds, typically leading to the formation of dimeric structures in the solid state.

While this is a well-established principle for carboxylic acids, specific experimental studies on the hydrogen bond-directed self-assembly of this compound are not present in the current scientific literature. Therefore, no detailed research findings or data tables on its specific aggregate formation are available.

π-stacking is an attractive non-covalent interaction that occurs between aromatic rings. The presence of both a naphthalene (B1677914) and a benzene (B151609) ring in this compound suggests that π-stacking interactions would play a significant role in its molecular packing in crystals and its aggregation behavior in solution. These interactions are crucial for the formation of ordered, multi-dimensional supramolecular architectures.

However, a search of the scientific literature did not yield any studies that specifically investigate the role and nature of π-stacking interactions for this compound.

Co-crystal engineering involves designing and synthesizing crystalline solids containing two or more different molecular components held together by non-covalent interactions. The carboxylic acid group is an excellent functional group for forming co-crystals with other molecules, particularly those containing complementary hydrogen bond acceptors like pyridine (B92270) or amide groups. This allows for the fine-tuning of physical properties of solid materials.

Despite the suitability of the this compound structure for co-crystal formation, there are currently no published reports on its use in co-crystal engineering or studies of its molecular recognition capabilities.

The requested article cannot be generated.

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient publicly available research on the specific applications of the chemical compound This compound to generate the requested article. The search for its use in photoactive and luminescent materials, including Organic Light-Emitting Diodes (OLEDs), fluorescent solar concentrators, photorefractive materials, and non-linear optical (NLO) materials, did not yield any specific research findings. Similarly, no detailed information was found regarding its incorporation into hybrid materials and composites, such as for the surface functionalization of inorganic nanomaterials or integration into thin films, coatings, and sensors.

While general information on related classes of compounds, such as other benzoic acid derivatives and naphthalene-containing molecules, is available, directly extrapolating these findings to This compound would be scientifically unsound and would not meet the requirements for a detailed and accurate article based on specific research. The instructions to focus solely on the provided outline and to include detailed research findings and data tables cannot be fulfilled due to the lack of primary and secondary literature on this particular compound's materials science applications.

Therefore, to maintain the standards of scientific accuracy and to adhere to the strict content inclusions and exclusions, the requested article cannot be produced at this time. Further research into the properties and applications of This compound would be required for such an article to be written.

Analytical and Sensing Applications of 4 1 Naphthylsulfanyl Benzoic Acid Non Clinical Focus

Fluorescent Probes and Chemosensors for Ions and Small Molecules

The inherent fluorescence of the naphthalene (B1677914) moiety forms the basis of its potential as a fluorescent probe. nih.gov The interaction of the sensor molecule with a target analyte can lead to measurable changes in its fluorescence properties. nih.gov

Fluorescent sensors can be designed to operate through several mechanisms, primarily "turn-off," "turn-on," and ratiometric responses.

Turn-Off Sensors: In a "turn-off" sensor, the initial state of the probe is highly fluorescent. Upon binding with a target analyte, the fluorescence is quenched or significantly reduced. mdpi.com This quenching can occur through mechanisms such as photoinduced electron transfer (PET) or the formation of a non-fluorescent complex. mdpi.comresearchgate.net For 4-(1-Naphthylsulfanyl)benzoic acid, the interaction of an analyte with the carboxylate group or the sulfur atom could potentially induce such a quenching effect.

Turn-On Sensors: Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent. The binding of an analyte disrupts a quenching pathway, leading to a significant increase in fluorescence intensity. researchgate.net This is often a preferred mechanism as it produces a signal against a dark background, enhancing sensitivity. nih.gov A common strategy involves the inhibition of a PET process upon analyte coordination. researchgate.net

Ratiometric Probes: Ratiometric sensing involves monitoring the ratio of fluorescence intensities at two different wavelengths. This approach offers built-in self-calibration, which can correct for variations in probe concentration, excitation intensity, and environmental factors. mdpi.com For a molecule like this compound, modification could lead to the formation of an excited-state intramolecular proton transfer (ESIPT) system or other mechanisms that would create a new emission band upon analyte binding. mdpi.com

A crucial aspect of any chemical sensor is its ability to detect a specific analyte in a complex mixture without being affected by other components.

Specificity and Selectivity: Specificity refers to a sensor's ability to respond to a single analyte, while selectivity refers to its preferential response to a certain analyte over others. researchgate.net For this compound, the size and electronic properties of the binding pocket created by the naphthalene and benzoic acid groups would determine its selectivity towards certain ions or small molecules. For instance, the carboxylate group could preferentially bind to hard metal ions.

Interference Studies: To validate a sensor's performance, interference studies are essential. researchgate.net This involves testing the sensor's response to the target analyte in the presence of potentially interfering species. researchgate.net A robust sensor will show a negligible change in its signal for the target analyte even when a surplus of other ions or molecules is present. nih.gov

Quantifying the performance of a fluorescent sensor involves several key parameters.

Detection Limit (LOD): The detection limit is the lowest concentration of an analyte that can be reliably detected by the sensor. nih.gov It is a critical measure of a sensor's sensitivity. nih.gov For fluorescent probes, the LOD is often calculated based on the signal-to-noise ratio.

Binding Affinity: The binding constant (Ka) quantifies the strength of the interaction between the sensor and the analyte. A high binding constant indicates a strong and stable complex, which is often desirable for high-sensitivity detection. nih.gov This can be determined from fluorescence titration data using models like the Benesi-Hildebrand equation. nih.gov

Quantum Yield (Φ): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. mdpi.com It is a measure of the efficiency of the fluorescence process. mdpi.com In sensing applications, the change in quantum yield upon analyte binding is the fundamental basis of the signal. A significant change in quantum yield between the free and bound states of the sensor is crucial for a strong analytical signal. mdpi.com

The following table outlines the key performance metrics for a hypothetical fluorescent sensor based on this compound.

| Parameter | Description | Importance in Sensing |

| Detection Limit (LOD) | The lowest analyte concentration that can be reliably detected. | Determines the sensitivity of the sensor. A lower LOD is desirable for trace analysis. nih.govnih.gov |

| Binding Constant (Ka) | A measure of the equilibrium between the free sensor and the sensor-analyte complex. | Indicates the affinity of the sensor for the analyte. A high Ka often leads to higher sensitivity. nih.gov |

| Quantum Yield (Φ) | The ratio of the number of photons emitted to the number of photons absorbed. | A significant change in quantum yield upon analyte binding is essential for a strong signal. mdpi.com |

| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other species. | Ensures the reliability of the sensor in real-world samples containing multiple components. researchgate.net |

Electrochemical Sensing Platforms Utilizing this compound

Electrochemical sensors offer advantages such as high sensitivity, low cost, and the potential for miniaturization. beilstein-journals.org this compound could be incorporated into electrochemical sensing platforms, primarily through the modification of electrode surfaces.

The performance of an electrochemical sensor is largely dependent on the properties of the working electrode. mdpi.com Modifying the electrode surface can enhance its conductivity, catalytic activity, and selectivity towards a target analyte. mdpi.commdpi.com

This compound could be immobilized on an electrode surface, such as a glassy carbon electrode (GCE), through various methods. The carboxylic acid group provides a convenient handle for covalent attachment or for forming a self-assembled monolayer. Such a modified electrode could then be used for the direct or indirect detection of analytes. The naphthalene group could facilitate the pre-concentration of certain analytes on the electrode surface through π-π stacking interactions, thereby enhancing the detection signal.

Voltammetric and amperometric techniques are commonly used to evaluate the performance of electrochemical sensors.

Voltammetric Techniques: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the electrochemical behavior of analytes and to quantify their concentrations. mdpi.com CV is useful for characterizing the redox properties of the analyte at the modified electrode, while DPV is often employed for its high sensitivity and lower detection limits. mdpi.com An electrode modified with this compound could show enhanced current responses for specific analytes due to electrocatalytic effects or increased surface concentration.